N-[2-(Boc-amino)ethyl]ethenesulfonamide
Description
N-[2-(Boc-amino)ethyl]ethenesulfonamide is a sulfonamide derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group attached to an ethenesulfonamide core. This compound is synthesized via alkylation reactions using tert-butyl N-(2-bromoethyl) carbamate or 2-(Boc-amino)ethyl bromide, as outlined in Scheme 2 of .
Properties
Molecular Formula |
C9H18N2O4S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(ethenylsulfonylamino)ethyl]carbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-5-16(13,14)11-7-6-10-8(12)15-9(2,3)4/h5,11H,1,6-7H2,2-4H3,(H,10,12) |
InChI Key |
GVIKIENGBAHDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Boc-amino)ethyl]ethenesulfonamide typically involves the reaction of tert-butyl carbamate with a vinyl sulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: Tert-butyl carbamate and vinyl sulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Outcome: The product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Boc-amino)ethyl]ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted carbamates .
Scientific Research Applications
N-[2-(Boc-amino)ethyl]ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Boc-amino)ethyl]ethenesulfonamide involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions and can be removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Aryl-Substituted Ethenesulfonamides
Several analogues feature aryl groups on both the sulfonamide nitrogen (N-aryl) and the ethene moiety (2-aryl). Key examples include:
Key Observations :
- Polar Substituents: Methoxy and amino groups (e.g., 6ac) enhance hydrogen bonding, improving solubility and target interaction. This contrasts with the Boc group in N-[2-(Boc-amino)ethyl]ethenesulfonamide, which adds steric bulk and lipophilicity .
- The Boc-protected compound’s activity remains unstudied but may act as a prodrug, releasing the active amine post-Boc cleavage .
Heterocyclic and Selenocyanate Derivatives
Ethenesulfonamides with heterocyclic or selenocyanate substituents demonstrate distinct electronic and reactivity profiles:
Key Observations :
- Selenocyanate Derivatives: The -SeCN group (e.g., compound 1) introduces strong electrophilicity, enabling Diels-Alder (DA) reactions for cycloaddition chemistry. This contrasts with the Boc-protected compound, which is tailored for amine protection rather than reactivity .
Key Observations :
- The Boc-protected compound’s synthesis prioritizes amine stability, whereas aryl analogues focus on optimizing substituent diversity for SAR studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
